molecular formula C19H17N3O5 B2641138 N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide CAS No. 1021253-33-7

N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide

Cat. No.: B2641138
CAS No.: 1021253-33-7
M. Wt: 367.361
InChI Key: FIXCSLXOJCETJT-UHFFFAOYSA-N
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Description

N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzodioxole ring, an oxadiazole ring, and a substituted acetamide group, which contribute to its diverse chemical properties and biological activities.

Scientific Research Applications

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its toxicity, reactivity, and environmental impact .

Future Directions

The future directions for research on this compound could include exploring its potential uses, optimizing its synthesis process, and studying its properties in more detail .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed by the cyclization of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).

    Coupling of the Rings: The benzodioxole and oxadiazole rings are then coupled through a nucleophilic substitution reaction, typically using a base such as potassium carbonate (K2CO3).

    Introduction of the Acetamide Group: The final step involves the acylation of the coupled product with an appropriate acyl chloride to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques such as column chromatography, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles, solvents like dichloromethane (DCM) or dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide is unique due to its combination of benzodioxole, oxadiazole, and acetamide groups, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a variety of molecular targets and exhibit a broad spectrum of activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5/c1-11-7-12(3-5-14(11)24-2)8-17(23)20-19-22-21-18(27-19)13-4-6-15-16(9-13)26-10-25-15/h3-7,9H,8,10H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXCSLXOJCETJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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